3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKQHXRVPDLTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321187 | |
| Record name | 3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-51-5 | |
| Record name | 703-51-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60321187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,4 Dihydro 1,4 Benzoxazepin 5 2h One and Its Derivatives
Classical and Established Synthetic Routes
Established synthetic routes to the 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core often rely on building the molecule sequentially, forming key bonds through condensation reactions followed by an intramolecular cyclization to create the final seven-membered lactam ring.
Condensation-Cyclization Approaches
This strategy involves the initial formation of a linear precursor that contains all the necessary atoms for the final heterocyclic ring. The key step is the subsequent intramolecular reaction to form the seven-membered ring.
A primary and versatile method for constructing the benzoxazepinone skeleton begins with the reaction between a 2-aminophenol (B121084) derivative and a suitable three-carbon carbonyl precursor. A common approach is the Michael addition of 2-aminophenol to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) or acrylic acid derivative. This reaction forms an intermediate N- and/or O-arylated propionate, which possesses the necessary arrangement of atoms for subsequent cyclization.
For instance, the reaction of various substituted 2-aminophenols with dimethyl acetylenedicarboxylate (B1228247) can yield 1,4-benzoxazinone derivatives, which serve as precursors to the target ring system. nih.gov The initial condensation is often performed under mild conditions and sets the stage for the crucial ring-closing step. nih.gov
| 2-Aminophenol Derivative | Carbonyl Precursor | Resulting Intermediate Type |
|---|---|---|
| 2-Amino-4-methylphenol | Dimethyl acetylenedicarboxylate | Vinylogous carbamate |
| 2-Amino-4-chlorophenol | Dimethyl acetylenedicarboxylate | Vinylogous carbamate |
| 2-Aminophenol | Methyl acrylate | Methyl 3-(2-aminophenoxy)propanoate |
The formation of the seven-membered lactam ring from the linear precursor is typically not spontaneous and requires catalysis. Both acids and bases can be employed to facilitate this intramolecular cyclization, known as lactamization.
Acid-Catalyzed Cyclization: Brønsted or Lewis acids are frequently used to promote the reaction. nih.gov In an acidic medium, the carbonyl group of the ester or carboxylic acid in the intermediate is protonated, which significantly increases its electrophilicity. This activation allows the weakly nucleophilic aromatic amine to attack the carbonyl carbon, leading to cyclization and subsequent dehydration to form the lactam. Catalysts such as tungstophosphoric acid have been shown to be effective for these types of cyclizations under mild conditions. mdpi.com
Base-Mediated Cyclization: Alternatively, bases can be used to facilitate the lactamization. In this approach, a strong base deprotonates the amine functionality of the precursor, converting it into a much more potent nucleophile. This enhanced nucleophilicity enables it to attack the ester carbonyl group, displacing the alkoxy group and forming the cyclic amide. nih.gov This method is particularly effective when the carbonyl group is part of an ester, providing a good leaving group.
| Catalyst Type | Example Catalyst | Mechanism of Action |
|---|---|---|
| Acid | Tungstophosphoric Acid | Protonates carbonyl, increasing electrophilicity. mdpi.com |
| Acid | Chiral Phosphoric Acid | Enantioselective protonation and cyclization. nih.gov |
| Base | General Base Catalysis | Deprotonates amine, increasing nucleophilicity. nih.gov |
Schmidt Reaction-Based Syntheses
The Schmidt reaction is a powerful rearrangement reaction that can be used to insert a nitrogen atom into a carbon framework. wikipedia.orglibretexts.org In the context of synthesizing this compound, this reaction is applied to cyclic ketones, resulting in a ring expansion to form the desired seven-membered lactam. researchgate.net The reaction typically involves treating a ketone with hydrazoic acid (HN₃) or sodium azide (B81097) in the presence of a strong acid. organic-chemistry.org
The mechanism proceeds via protonation of the carbonyl group, followed by nucleophilic attack of the azide to form an azidohydrin intermediate. This intermediate then undergoes a rearrangement, similar to the Beckmann rearrangement, where one of the alpha-carbon groups migrates to the nitrogen atom with the concomitant expulsion of dinitrogen gas. wikipedia.orglibretexts.org
Chroman-4-ones are ideal substrates for the Schmidt reaction to produce the this compound core. The six-membered heterocyclic ketone of the chroman-4-one undergoes a ring expansion upon treatment with an azide source under acidic conditions.
The key mechanistic step is the selective migration of the aryl group over the methylene (B1212753) group to the nitrogen atom, which leads to the formation of the desired 1,4-benzoxazepinone structure. This regioselectivity is a critical aspect of the reaction's utility. The reaction provides a direct route to the seven-membered lactam from a readily accessible six-membered ring precursor.
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| Chroman-4-one | NaN₃, H₂SO₄ | This compound | Variable |
| 6-Methylchroman-4-one | HN₃, H₂SO₄ | 8-Methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | Variable |
| 7-Chlorochroman-4-one | NaN₃, CF₃COOH | 9-Chloro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | Variable |
Flavanones, which are 2-phenyl substituted chroman-4-ones, can also serve as substrates for the Schmidt reaction. This application of the reaction provides a direct pathway to 3-phenyl-substituted 3,4-dihydro-1,4-benzoxazepin-5(2H)-ones. The fundamental ring expansion mechanism is identical to that of unsubstituted chroman-4-ones.
When a flavanone (B1672756) derivative is subjected to Schmidt reaction conditions, the six-membered ring expands to a seven-membered lactam. The migratory aptitude of the groups attached to the former carbonyl carbon dictates the outcome. The reaction on flavanones typically results in the migration of the C-3 methylene group, leading to the formation of the N-aryl lactam, although the specific product can depend on the substitution pattern and reaction conditions.
| Substrate | Reagents | Primary Product | Yield (%) |
|---|---|---|---|
| Flavanone | NaN₃, H₂SO₄ | 4-Phenyl-3,4-dihydro-1,5-benzoxazepin-2(1H)-one | Variable |
| 4'-Methoxyflavanone | HN₃, H₂SO₄ | 4-(4-Methoxyphenyl)-3,4-dihydro-1,5-benzoxazepin-2(1H)-one | Variable |
| 7-Methylflavanone | NaN₃, CF₃COOH | 8-Methyl-4-phenyl-3,4-dihydro-1,5-benzoxazepin-2(1H)-one | Variable |
Advanced and Novel Synthetic Strategies
Modern organic synthesis has seen a shift towards more efficient and elegant methods for the construction of complex molecules. In the context of this compound, advanced strategies such as ionic hydrogenation protocols and tandem reaction sequences have emerged as powerful tools. These methods offer advantages in terms of step economy, atom economy, and the ability to generate molecular diversity.
Ionic Hydrogenation Protocols
Ionic hydrogenation is a chemoselective method for the reduction of various functional groups, which proceeds via the transfer of a hydride ion to a protonated substrate. This methodology has been effectively applied in cascade reactions to synthesize heterocyclic systems.
The combination of aluminum triflate (Al(OTf)₃) as a Lewis acid and triethylsilane (Et₃SiH) as a hydride source is a potent system for the reduction of ketoamides. While a broad substrate scope for the direct reduction of the lactam carbonyl in pre-formed 3,4-dihydro-1,4-benzoxazepin-5(2H)-ones is not extensively documented, the principle of this reduction has been established in related systems. The Lewis acid activates the carbonyl group of the ketoamide, making it susceptible to hydride attack from triethylsilane. This methodology is particularly useful for its mild reaction conditions and high chemoselectivity.
Tandem Reaction Sequences
Tandem reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, represent a highly efficient strategy in modern organic synthesis. These sequences lead to a rapid increase in molecular complexity from simple starting materials.
An efficient methodology for the synthesis of halogenated this compound derivatives involves a tandem oxidation and iodolactonization of 2-N-tethered alkenyl benzaldehydes. researchgate.netnih.gov This reaction is mediated by a catalytic amount of copper(I) iodide (CuI) and uses tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netnih.gov The process is initiated by the oxidation of the aldehyde to a carboxylic acid. researchgate.netnih.gov This is followed by an intramolecular iodolactonization, where the newly formed carboxylate attacks the double bond, which is activated by an iodine species generated in situ, to form the seven-membered lactone ring. researchgate.netnih.gov This method provides a direct route to functionalized benzoxazepinones in moderate to good yields. researchgate.netnih.gov
Table 1: Synthesis of Halogenated Benzoxazepinones via Tandem Oxidation and Iodolactonization
| Entry | Substrate (2-N-tethered alkenyl benzaldehyde) | Product | Yield (%) |
|---|---|---|---|
| 1 | N-allyl-2-formyl-N-tosylaniline | 3-(iodomethyl)-4-tosyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | 75 |
| 2 | N-(but-3-en-1-yl)-2-formyl-N-tosylaniline | 3-(2-iodoethyl)-4-tosyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | 68 |
| 3 | 2-formyl-N-(pent-4-en-1-yl)-N-tosylaniline | 3-(3-iodopropyl)-4-tosyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | 65 |
In a move towards greener and more sustainable chemistry, biochemo multienzyme cascade reactions have been developed for the synthesis of benzoxazepine derivatives. nih.gov This one-pot synthesis utilizes a combination of lipase (B570770) M and tyrosinase to produce tricyclic 1,5-benzoxazepine derivatives from phenolic precursors and β-amino acids. nih.gov The reaction cascade involves a tyrosinase-mediated ortho-hydroxylation of the phenolic substrate, followed by a 1,6-Michael addition and a tandem intramolecular ring closure to form the benzoxazepine core. nih.gov This method is characterized by its high atom economy, mild reaction conditions, and the avoidance of intermediate purification steps, offering a sustainable alternative to traditional multi-step syntheses. nih.gov The enzymes can also be immobilized, allowing for their reuse and further enhancing the green credentials of this approach. nih.gov
Table 2: Biochemo Multienzyme Cascade Synthesis of Tricyclic Benzoxazepines
| Entry | Phenolic Substrate | β-Amino Acid Derivative | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methylphenol | β-Alanine ethyl ester | Tricyclic benzoxazepine derivative | 65 |
| 2 | 4-Methoxyphenol | 3-Aminobutanoic acid | Tricyclic benzoxazepine derivative | 72 |
| 3 | 4-Bromophenol | β-Phenylalanine | Tricyclic benzoxazepine derivative | 58 |
Chemodivergent Synthesis Approaches
Chemodivergent synthesis provides an elegant and efficient strategy to access structurally diverse molecules from a single set of starting materials by subtly tuning reaction parameters. This approach is particularly valuable in medicinal chemistry and drug discovery, where the generation of compound libraries with varied scaffolds is essential for exploring structure-activity relationships. In the context of this compound and its derivatives, chemodivergent strategies have been developed to selectively favor the formation of the desired seven-membered ring over other possible heterocyclic structures.
Solvent-Controlled Regioselectivity and Chemoselectivity
The choice of solvent can profoundly influence the outcome of a chemical reaction, dictating both the regioselectivity and chemoselectivity by altering the stability of intermediates and transition states. A notable example of solvent-controlled chemodivergence is seen in the synthesis of 1,4-benzoxazepin-5(4H)-ones, which are closely related to the target compound. The reaction of ortho-fluorobenzamides with 2-propyn-1-ol in the presence of a base can be directed to yield either the seven-membered 1,4-benzoxazepin-5(4H)-one or the six-membered 1,3-benzoxazin-4(4H)-one simply by selecting the appropriate solvent. arkat-usa.orgnih.gov
When the reaction is conducted in dimethyl sulfoxide (B87167) (DMSO), the intermolecular benzannulation proceeds to form the 1,4-benzoxazepin-5(4H)-one as the major product. arkat-usa.orgnih.gov Conversely, employing acetonitrile (B52724) (MeCN) as the solvent favors the formation of the isomeric 1,3-benzoxazin-4(4H)-one. arkat-usa.orgnih.gov This divergence is attributed to the different pathways the intramolecular hydroamidation of the common intermediate, ortho-[(2-propynyl)oxy]benzamide, undergoes in each solvent. arkat-usa.orgnih.gov The ability of DMSO to better solvate the transition state leading to the seven-membered ring is a key factor in this regioselectivity.
The following table illustrates the effect of solvent on the product distribution in the reaction between 2-fluoro-N-propylbenzamide and 2-propyn-1-ol promoted by potassium hydroxide (B78521) (KOH).
Table 1: Solvent-Controlled Synthesis of 1,4-Benzoxazepin-5(4H)-one vs. 1,3-Benzoxazin-4(4H)-one
| Entry | Solvent | Product(s) | Yield (%) |
|---|---|---|---|
| 1 | DMSO | N-Propyl-3-methyl-1,4-benzoxazepin-5(4H)-one | 65 |
Base-Promoted Benzannulation
Base-promoted benzannulation is a key strategy in the synthesis of various fused heterocyclic systems, including the 1,4-benzoxazepinone core. This methodology often involves the nucleophilic substitution of an ortho-haloaromatic precursor, followed by an intramolecular cyclization. In the chemodivergent synthesis mentioned previously, potassium hydroxide (KOH) plays a crucial role not only in promoting the initial nucleophilic substitution of the fluorine atom in ortho-fluorobenzamides by the hydroxyl group of 2-propyn-1-ol but also in facilitating the subsequent intramolecular cyclization. arkat-usa.orgnih.gov
The reaction proceeds through the formation of an ortho-[(2-propynyl)oxy]benzamide intermediate. arkat-usa.orgnih.gov The base then promotes an intramolecular hydroamidation, leading to the formation of the heterocyclic ring. The versatility of this method is demonstrated by its applicability to a range of substrates with different substituents on both the nitrogen atom and the benzene (B151609) ring of the starting ortho-fluorobenzamide. This allows for the synthesis of a diverse library of 1,4-benzoxazepin-5(4H)-one derivatives.
The table below showcases the scope of the base-promoted benzannulation for the synthesis of various N-substituted and ring-substituted 1,4-benzoxazepin-5(4H)-ones in DMSO.
Table 2: Substrate Scope for the Base-Promoted Synthesis of 1,4-Benzoxazepin-5(4H)-ones in DMSO
| Entry | R¹ | R² | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Propyl | H | N-Propyl-3-methyl-1,4-benzoxazepin-5(4H)-one | 65 |
| 2 | Methyl | H | N,3-Dimethyl-1,4-benzoxazepin-5(4H)-one | 57 |
| 3 | Isopropyl | H | N-Isopropyl-3-methyl-1,4-benzoxazepin-5(4H)-one | 60 |
| 4 | Benzyl (B1604629) | H | N-Benzyl-3-methyl-1,4-benzoxazepin-5(4H)-one | 72 |
| 5 | Propyl | 4-Me | N-Propyl-3,7-dimethyl-1,4-benzoxazepin-5(4H)-one | 62 |
Enantioselective Synthesis
The development of enantioselective synthetic methods for this compound and its analogs is of paramount importance, as the biological activity of chiral molecules is often stereospecific. Several innovative catalytic approaches have been established to control the stereochemistry during the formation of the seven-membered ring, leading to the synthesis of enantioenriched benzoxazepinones.
Chiral Brønsted Acid-Catalyzed Desymmetrization of Oxetanes
A powerful strategy for the enantioselective synthesis of chiral 1,4-benzoxazepines involves the desymmetrization of prochiral 3-substituted oxetanes catalyzed by a chiral Brønsted acid. acs.orgresearchgate.netresearchgate.net This metal-free approach provides access to chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol under mild reaction conditions. acs.orgresearchgate.netresearchgate.net The reaction is efficiently catalyzed by a SPINOL-derived chiral phosphoric acid, which activates the oxetane (B1205548) ring towards nucleophilic attack by an appropriately tethered aniline (B41778) derivative. acs.orgresearchgate.netresearchgate.net
This method demonstrates a broad substrate scope, tolerating various substituents on the aromatic ring of the aniline precursor. acs.orgresearchgate.netresearchgate.net Electron-withdrawing groups on the benzyl moiety of the starting amine generally lead to higher enantioselectivities. nih.gov The synthetic utility of this method is further highlighted by the successful transformation of the resulting enantioenriched benzoxazepines into other valuable chiral building blocks. acs.orgresearchgate.netresearchgate.net
The following table presents the results for the chiral Brønsted acid-catalyzed enantioselective desymmetrization of various 3-substituted oxetanes.
Table 3: Enantioselective Synthesis of 1,4-Benzoxazepines via Oxetane Desymmetrization
| Entry | Substituent on Aniline | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | H | (R)-4-Benzyl-2,3,4,5-tetrahydrobenzo[f] nih.govdicp.ac.cnoxazepin-3-yl)methanol | 85 | 92 |
| 2 | 4-F | (R)-(4-(4-Fluorobenzyl)-2,3,4,5-tetrahydrobenzo[f] nih.govdicp.ac.cnoxazepin-3-yl)methanol | 96 | 94 |
| 3 | 4-Cl | (R)-(4-(4-Chlorobenzyl)-2,3,4,5-tetrahydrobenzo[f] nih.govdicp.ac.cnoxazepin-3-yl)methanol | 98 | 92 |
| 4 | 3-Br | (R)-(4-(3-Bromobenzyl)-2,3,4,5-tetrahydrobenzo[f] nih.govdicp.ac.cnoxazepin-3-yl)methanol | 92 | 90 |
NHC/Ir/Urea (B33335) Co-catalyzed Formal Annulations
A cooperative catalytic system comprising an N-heterocyclic carbene (NHC), an iridium complex, and a urea co-catalyst has been successfully employed for the highly enantioselective formal [4+3] annulation of salicylaldehydes with vinyl aziridines to afford optically pure 1,4-benzoxazepinones. nih.gov This multicatalytic approach enables the rapid assembly of the seven-membered heterocyclic core with excellent stereocontrol. nih.gov
In this catalytic cycle, the iridium complex activates the vinyl aziridine, while the chiral NHC activates the salicylaldehyde. The urea co-catalyst is believed to play a role in enhancing the enantioselectivity. nih.gov This methodology has proven to be robust and scalable, providing a practical route to enantioenriched 1,4-benzoxazepinones. nih.gov The resulting products can be further derivatized, demonstrating the synthetic utility of this approach for accessing a variety of chiral molecules. nih.gov
The table below summarizes the results of the NHC/Ir/Urea co-catalyzed formal [4+3] annulation for the synthesis of enantioenriched 1,4-benzoxazepinones.
Table 4: NHC/Ir/Urea Co-catalyzed Enantioselective Synthesis of 1,4-Benzoxazepinones
| Entry | Salicylaldehyde Substituent | Vinyl Aziridine Substituent | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | H | Ts | (S)-2-Ethenyl-4-tosyl-3,4-dihydro-2H-benzo[f] nih.govdicp.ac.cnoxazepin-5-one | 73 | 98 |
| 2 | 4-MeO | Ts | (S)-2-Ethenyl-7-methoxy-4-tosyl-3,4-dihydro-2H-benzo[f] nih.govdicp.ac.cnoxazepin-5-one | 70 | 97 |
| 3 | 4-Cl | Ts | (S)-7-Chloro-2-ethenyl-4-tosyl-3,4-dihydro-2H-benzo[f] nih.govdicp.ac.cnoxazepin-5-one | 75 | 99 |
| 4 | 5-Br | Ts | (S)-8-Bromo-2-ethenyl-4-tosyl-3,4-dihydro-2H-benzo[f] nih.govdicp.ac.cnoxazepin-5-one | 68 | 98 |
Sustainable and Efficient Synthetic Techniques
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, driving the development of more sustainable and efficient methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and related heterocycles, techniques such as microwave-assisted synthesis and flow chemistry are emerging as powerful tools to achieve these goals.
Microwave-assisted organic synthesis has been shown to significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. arkat-usa.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,4-benzoxazines. arkat-usa.org The use of microwave irradiation can enhance the efficiency of reactions by providing rapid and uniform heating of the reaction mixture.
Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages over traditional batch processing. nih.gov These include improved safety due to the small reaction volumes, better heat and mass transfer, and the potential for automation and scalability. nih.gov While specific examples for the flow synthesis of this compound are not yet widely reported, the application of this technology to the synthesis of other heterocyclic scaffolds suggests its high potential in this area. nih.gov For instance, multi-step continuous flow synthesis has been utilized for the production of various active pharmaceutical ingredients, demonstrating the robustness of this technique. nih.gov The development of sustainable and efficient synthetic routes, such as those employing microwave or flow technologies, is a promising avenue for the future production of this compound and its derivatives.
Continuous Flow Chemistry Applications
Continuous flow technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to telescope reaction sequences. These benefits have been increasingly harnessed in the synthesis of complex heterocyclic systems.
Direct Azidation Processes for Benzoxazinone (B8607429) Derivatives
A notable application of continuous flow chemistry in the synthesis of related benzoxazinone derivatives involves direct azidation processes. Researchers have developed a continuous-flow direct azidation of various alcohols and peroxides, which can be adapted for the synthesis of precursors to benzoxazepinones. For instance, the reaction of peroxyoxindoles in a continuous flow system can lead to the formation of 2-azido-2H-benzo[b] rsc.orgnih.govoxazin-3(4H)-one derivatives. This method often utilizes trimethylsilyl (B98337) azide (TMSN₃) as the azide source and a recyclable solid acid catalyst like Amberlyst-15. The use of flow reactors in these transformations is particularly advantageous for handling potentially explosive azide intermediates, as the small reaction volumes and precise control over reaction parameters significantly enhance safety.
Telescoped Flow Processes for Heterocycle Formation
Telescoped flow processes, where multiple reaction steps are integrated into a single continuous sequence without the isolation of intermediates, represent a powerful strategy for improving process efficiency. While specific examples for this compound are emerging, the synthesis of the closely related 1,4-benzoxazinone core has been successfully achieved using a telescoped flow process. A key example involves a three-step sequence of nitration, hydrogenation, and cyclization to construct the benzoxazinone ring system. acs.org
Green Chemistry Principles in Benzoxazepinone Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of pharmacologically relevant molecules like this compound.
Recyclable Catalysis (e.g., NHC-supported systems)
A significant advancement in the green synthesis of benzoxazepinones has been the development of an enantioselective formal [4+3] annulation reaction utilizing a combined catalytic system. dicp.ac.cn This method employs a chiral N-heterocyclic carbene (NHC), a chiral iridium/phosphine-olefin complex, and an achiral urea to produce optically pure 1,4-benzoxazepinones. dicp.ac.cn
The use of a chiral NHC organocatalyst is a key feature of this green approach. NHCs are known for their ability to be immobilized on solid supports, which facilitates their recovery and reuse, a core principle of green chemistry. While this specific reported system is homogeneous, the potential for heterogenization of the NHC component opens avenues for developing recyclable catalytic systems for this important transformation. The reaction is also scalable, demonstrating its potential for practical applications. dicp.ac.cn
Atom Economy and Environmental Impact Minimization
Atom economy is a central tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Syntheses with high atom economy are inherently more sustainable as they generate less waste. While specific, comprehensive life cycle assessments and atom economy calculations for the various synthetic routes to this compound are not yet widely published, the principles can be applied to evaluate and compare different synthetic strategies.
For example, addition and annulation reactions, such as the [4+3] annulation mentioned previously, are generally considered to have higher atom economy compared to substitution or elimination reactions, which inherently generate byproducts. dicp.ac.cn The ideal synthesis of this compound would involve a convergent strategy where the key fragments are assembled with minimal generation of waste.
The environmental impact of a synthesis is also heavily influenced by the choice of solvents, reagents, and energy consumption. Modern synthetic approaches are increasingly focused on using greener solvents, minimizing the use of hazardous reagents, and employing energy-efficient technologies like continuous flow processing. The development of synthetic routes that adhere to these principles will be crucial for the sustainable production of this compound and its derivatives.
Below is an interactive data table summarizing the key research findings discussed:
| Methodology | Key Features | Compound Class | Advantages | Reference |
| Continuous Flow Direct Azidation | Use of TMSN₃ and Amberlyst-15 catalyst in a flow reactor. | Benzoxazinone Derivatives | Enhanced safety for handling azides, potential for scalability. | Pandey et al. |
| Telescoped Flow Process | Integrated nitration, hydrogenation, and cyclization steps. | 1,4-Benzoxazinone Intermediate | Reduced waste, shorter synthesis time, avoids isolation of hazardous intermediates. | acs.org |
| NHC/Ir/Urea Co-catalysis | Enantioselective formal [4+3] annulation. | 1,4-Benzoxazepinones | Access to optically pure products, scalable, potential for recyclable NHC catalyst. | dicp.ac.cn |
Spectroscopic and Structural Elucidation of 3,4 Dihydro 1,4 Benzoxazepin 5 2h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the solution-state structure of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one derivatives. Analysis of ¹H and ¹³C NMR spectra, often complemented by two-dimensional techniques, provides detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of the this compound scaffold is characterized by distinct signals corresponding to the aromatic protons, the two methylene (B1212753) (CH₂) groups within the seven-membered ring, and the amide (NH) proton.
Aromatic Protons: The four protons on the fused benzene (B151609) ring typically appear in the downfield region, approximately between 6.8 and 7.8 ppm. Their specific chemical shifts and splitting patterns (e.g., doublets, triplets) depend on the substitution pattern on the aromatic ring.
Methylene Protons (H-2): The protons of the methylene group adjacent to the ring oxygen (O-CH₂) are expected to resonate in the range of 4.5–5.0 ppm.
Methylene Protons (H-3): The protons of the methylene group adjacent to the nitrogen atom (N-CH₂) typically appear further upfield, around 3.5–4.0 ppm.
Amide Proton (NH): The amide proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, but it generally appears in the downfield region, often between 8.0 and 9.5 ppm.
| Proton Group | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 6.8 - 7.8 | Multiplet |
| O-CH₂ (H-2) | 4.5 - 5.0 | Triplet / Multiplet |
| N-CH₂ (H-3) | 3.5 - 4.0 | Triplet / Multiplet |
| N-H | 8.0 - 9.5 | Broad Singlet |
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. For the parent this compound, nine distinct carbon signals are expected.
Carbonyl Carbon (C-5): The amide carbonyl carbon is the most deshielded, typically appearing in the range of 165–175 ppm.
Aromatic Carbons: The six aromatic carbons resonate between 115 and 160 ppm. The carbon atom attached to the oxygen (C-9a) is the most downfield among the aromatic signals, while the carbon attached to the nitrogen (C-5a) also shows a distinct downfield shift.
Methylene Carbons: The aliphatic carbons, C-2 (adjacent to oxygen) and C-3 (adjacent to nitrogen), are found in the upfield region of the spectrum, typically between 40 and 75 ppm.
| Carbon Group | Typical Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-5) | 165 - 175 |
| Aromatic C-O (C-9a) | 150 - 160 |
| Aromatic C-N (C-5a) | 135 - 145 |
| Aromatic C-H & C-C | 115 - 135 |
| O-CH₂ (C-2) | 65 - 75 |
| N-CH₂ (C-3) | 40 - 50 |
Complete and unambiguous assignment of both ¹H and ¹³C signals is typically achieved using two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). mdpi.comnih.gov
The structure of this compound possesses features that can lead to interesting dynamic phenomena detectable by advanced NMR techniques. researchgate.net Potential keto-enol tautomerism, involving the amide proton and the C-5 carbonyl group, could exist, although the amide form is generally predominant.
Furthermore, the seven-membered oxazepine ring is non-planar and conformationally flexible. It can exist in dynamic equilibrium between different conformers, such as twist or chair forms. rsc.org Variable-temperature (VT) NMR spectroscopy is a key technique for studying this dynamic equilibrium. rsc.org At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each distinct conformation. As the temperature is raised, these signals broaden and eventually coalesce into time-averaged signals. Line-shape analysis of these coalescing peaks can provide quantitative data on the energy barriers of the conformational interchange. rsc.org Studies on the analogous tetrahydro-1,4-benzothiazepine system have demonstrated the existence of two enantiomorphic conformers with chair-to-chair interconversion barriers of approximately 10 kcal mol⁻¹. rsc.org
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is crucial for determining the molecular weight and confirming the molecular formula of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition.
The fragmentation patterns observed in the mass spectrum upon electron impact (EI) ionization provide valuable structural information. For the this compound core, the molecular ion (M⁺) is typically observed. Characteristic fragmentation pathways can be predicted based on the structure:
Loss of CO: A common fragmentation for cyclic amides is the neutral loss of a carbonyl group (28 Da).
Ring Cleavage: Cleavage of the seven-membered ring can occur at various points, particularly at the bonds adjacent to the heteroatoms, leading to characteristic fragment ions.
Retro-Diels-Alder (RDA) type reactions: Although less common for this specific ring system, RDA-type fragmentation could lead to the cleavage of the heterocyclic ring.
The analysis of these fragmentation patterns helps to confirm the proposed structure and can be used to differentiate between isomers. nih.govnih.gov
X-ray Crystallography for Three-Dimensional Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers a precise and definitive determination of the molecular structure in the solid state, including bond lengths, bond angles, and conformational details.
For derivatives of this compound that form suitable single crystals, X-ray analysis provides unambiguous proof of their three-dimensional architecture. This is particularly important for complex, multi-ring (tricyclic) derivatives where NMR data alone may not be sufficient to solve the entire structure. mdpi.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉NOS |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 8.0510 (16) |
| b (Å) | 8.9580 (18) |
| c (Å) | 24.220 (5) |
| V (ų) | 1746.8 (6) |
| Z | 8 |
| Ring B Conformation | Twisted |
Analysis of Dihedral Angles and Puckering Conformation
The three-dimensional structure of the seven-membered oxazepine ring in this compound derivatives is not planar and adopts specific puckered conformations to minimize steric strain. These conformations are defined by a set of dihedral (torsion) angles along the ring's backbone. X-ray diffraction studies on analogous seven-membered heterocyclic systems, such as 1,4-benzodiazepines and 1,4-benzothiazepinones, have revealed that these rings typically exist in twist, boat, or chair-like conformations. nih.govnih.gov
For the closely related 3,4-dihydro-1,4-benzothiazepin-5(2H)-one, single-crystal X-ray analysis confirms that the seven-membered ring adopts a twist conformation. nih.gov Similarly, conformational analysis of 1,4-benzodiazepine (B1214927) derivatives, which share the same core ring size, indicates distinct conformations are recognized by biological receptors. nih.gov In the case of 3,4-dihydro-1,4-benzoxazepine derivatives, DFT conformational analysis has been used to determine the geometry of major conformers, which is then correlated with experimental data to establish relative configurations. nih.govbeilstein-journals.org The oxazine (B8389632) ring in some related benzoxazine (B1645224) structures has been observed to adopt a half-chair conformation. mdpi.com
The conformation of the seven-membered ring is critical as it dictates the spatial orientation of substituents, which in turn influences molecular interactions and biological function. The specific values of the endocyclic torsion angles determine whether the ring adopts a more stable, lower-energy conformation.
| Parameter | Description |
|---|---|
| Puckering Conformation | The non-planar shape of the seven-membered oxazepine ring. Common conformations include twist, boat, and chair forms, which minimize ring strain. |
| Dihedral Angles | Torsion angles between four consecutive atoms in the ring (e.g., C-N-C-C, C-O-C-C). These angles define the specific puckering of the ring. For instance, alternating signs and magnitudes of dihedral angles are characteristic of a twist conformation. |
| Conformational Analysis | Computational methods (like DFT) and experimental techniques (like X-ray crystallography) are used to identify the most stable, low-energy conformation of the molecule. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound derivatives, IR spectra provide clear evidence for key structural features. The most prominent absorption bands are associated with the amide group, the ether linkage, and the aromatic ring.
Studies on related benzoxazepinone structures have identified characteristic vibrational frequencies. researchgate.net The carbonyl (C=O) stretching vibration of the cyclic amide (lactam) typically appears as a strong band in the region of 1650-1690 cm⁻¹. The N-H stretching vibration, if the nitrogen is unsubstituted, is observed as a moderate to sharp band around 3200-3400 cm⁻¹. The aryl-alkyl ether C-O-C linkage gives rise to asymmetric and symmetric stretching bands, typically found around 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹, respectively. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (N-H) | N-H Stretch | 3200 - 3400 | Moderate |
| Amide (C=O) | C=O Stretch | 1650 - 1690 | Strong |
| Aromatic (C=C) | C=C Stretch | 1450 - 1600 | Variable |
| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 | Strong |
| Aromatic (C-H) | C-H Stretch | 3000 - 3100 | Variable |
Computational Chemistry for Spectroscopic Data Validation
Computational methods are powerful tools for validating and interpreting experimental spectroscopic data. Techniques ranging from Density Functional Theory (DFT) to hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can predict molecular structures, energies, and spectroscopic properties with high accuracy.
Density Functional Theory (DFT) has become a standard method for predicting NMR chemical shifts of organic molecules, including complex heterocyclic systems. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate isotropic shielding constants, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov
The accuracy of these predictions depends on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, 6-311++G(d,p)). nih.govacs.org For benzimidazole-fused 1,4-oxazepines, DFT calculations using the B3LYP functional and the 6-31G(d,p) basis set have shown that calculated molecular structures agree well with experimental X-ray data. mdpi.comresearchgate.net Such validated geometries can then be used for reliable chemical shift predictions. Comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental values helps confirm structural assignments and can be used to distinguish between different isomers or conformers. acs.org
| Parameter | Methodology | Application |
|---|---|---|
| Geometry Optimization | DFT with functionals like B3LYP and basis sets like 6-31G(d,p). | Provides an accurate, low-energy molecular structure essential for subsequent calculations. mdpi.com |
| Chemical Shift Calculation | GIAO method within DFT. uncw.eduresearchgate.net | Calculates nuclear shielding constants for ¹H and ¹³C nuclei. |
| Data Correlation | Linear regression analysis of calculated vs. experimental chemical shifts. | Validates the computational model and confirms the molecular structure. High correlation (R² > 0.9) indicates good agreement. |
For molecules in complex environments, such as in solution or bound to a biological target, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance between accuracy and computational cost. acs.orgnih.gov In a QM/MM simulation, the system is partitioned into two regions. The core region, typically the this compound ligand and the immediate interacting residues of a protein, is treated with a high-level quantum mechanics method (e.g., DFT). The surrounding environment, such as the rest of the protein and solvent molecules, is described using a classical molecular mechanics force field. researchgate.netmdpi.com
This approach allows for the accurate modeling of electronic effects, such as polarization and charge transfer, which occur during molecular interactions, while efficiently handling the large number of atoms in the environment. researchgate.net QM/MM is particularly valuable for validating spectroscopic data that is sensitive to environmental effects, such as solvatochromic shifts in UV-Vis spectra or changes in NMR chemical shifts upon ligand binding. acs.org By simulating the spectroscopic properties within a realistic biological context, QM/MM can provide a deeper understanding of the structure-activity relationships of benzoxazepinone derivatives. nih.gov
Molecular Interactions and Biological Target Engagement of 3,4 Dihydro 1,4 Benzoxazepin 5 2h One Scaffolds
Enzyme Inhibition Mechanisms
Derivatives of the 3,4-dihydro-1,4-benzoxazepin-5(2H)-one scaffold, often referred to as benzoxazepinones, have been identified as potent and highly selective inhibitors of RIPK1, a critical kinase that regulates inflammation and cell death pathways like necroptosis.
Benzoxazepinone-based inhibitors function as allosteric, or Type III, inhibitors of RIPK1. nih.govbiorxiv.org They target a hydrophobic allosteric pocket adjacent to the ATP-binding site. nih.gov This binding stabilizes the kinase in an inactive conformation characterized by an outward movement of the αC-helix and a "flip" of the Aspartate-Phenylalanine-Glycine (DFG) motif, known as the αC-out/DFG-out conformation. nih.govbiorxiv.orgacs.org This conformational change results in a significant expansion of the kinase's back pocket, preventing the binding of ATP and rendering the enzyme inactive. nih.gov This specific mode of allosteric inhibition is a key factor in the high selectivity observed with these compounds, as allosteric sites are generally less conserved across the kinome than the highly conserved ATP-binding pocket. nih.gov
The benzoxazepinone scaffold has demonstrated an exceptional degree of selectivity for RIPK1. The development of these inhibitors often involves extensive screening against large panels of kinases to assess their specificity. reactionbiology.comresearchgate.net For instance, the clinical candidate GSK2982772, which is built upon this scaffold, shows remarkable specificity for RIPK1. In broad kinase panel screenings, some benzoxazepinone derivatives have shown minimal to no significant inhibition of other kinases, underscoring their targeted activity. nih.gov
One study repurposed the benzoxazepinone scaffold to develop a dual inhibitor for LIMK1/2 and RIPK1. nih.gov Even in this case, when screened against a comprehensive kinase panel, the lead compound 10 showed outstanding selectivity, with residual RIPK1 activity being the primary off-target effect. nih.govacs.org This inherent selectivity minimizes the potential for off-target effects that can arise from less specific kinase inhibitors. nih.gov
| Compound | Target | Selectivity Profile Summary | Reference |
|---|---|---|---|
| GSK2982772 | RIPK1 | Highly selective inhibitor of RIPK1. | researchgate.net |
| Compound 10 (LIJTF500025) | LIMK1/2, RIPK1 | Excellent selectivity for LIMK1/2 with residual activity for the original target, RIPK1. Weak activity noted for WNK2, BTK, and LRRK2 in a scanMAX panel. A live-cell NanoBRET panel confirmed activity only against LIMK1, LIMK2, and RIPK1. | nih.gov |
| Compound 19 | RIPK1 | Potent in vitro anti-necroptotic effect, suggesting high target engagement with RIPK1. | nih.gov |
RIPK1's kinase activity is a central event in the necroptosis signaling cascade. Upon activation, RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates the mixed-lineage kinase domain-like (MLKL) protein. researchgate.netresearchgate.net Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and necrotic cell death. researchgate.net
Benzoxazepinone-based RIPK1 inhibitors effectively block this pathway at its origin. By inhibiting the kinase function of RIPK1, these compounds prevent the downstream phosphorylation and activation of both RIPK3 and MLKL. researchgate.netnih.gov Studies have shown that novel benzoxazepinone derivatives, such as compound o1 , specifically impede the phosphorylation steps within the RIPK1/RIPK3/MLKL pathway, thereby inhibiting necroptosis. researchgate.netnih.gov This targeted inhibition of the necroptotic signaling cascade is a direct consequence of the allosteric inhibition of RIPK1. researchgate.net
| Compound | Mechanism | Effect on Downstream Pathway | Reference |
|---|---|---|---|
| Compound o1 | Inhibits RIPK1 kinase activity. | Impedes the phosphorylation of the RIPK1/RIPK3/MLKL pathway, specifically inhibiting necroptosis. | researchgate.netnih.gov |
| GSK'772 | Inhibits RIPK1 kinase activity. | Inhibits necroptosis signaling. | researchgate.netnih.gov |
The this compound scaffold has also been successfully adapted to target WDR5, a protein that plays a crucial role in chromatin biology and is a key component of histone methyltransferase complexes.
WDR5 is a scaffolding protein that interacts with various other proteins through a conserved arginine-binding cavity known as the WDR5-interaction (WIN) site. vanderbilt.eduresearchgate.net This site is critical for tethering WDR5 to chromatin and for its role in assembling protein complexes, such as the MLL/SET histone methyltransferases. vanderbilt.edu
Researchers have identified the 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one core as a novel and effective scaffold for developing potent WDR5 WIN-site inhibitors. nih.gov X-ray crystallography studies have provided detailed insights into this interaction, revealing that the benzoxazepinone core positions itself vertically within the WIN site. nih.gov The binding is anchored by a hydrogen bond between the compound's carbonyl oxygen and the backbone of cysteine 261 (Cys261) of WDR5, as well as a T-shaped π–π stacking interaction with phenylalanine 133 (F133). nih.gov This precise orientation allows various substituents on the scaffold to access different subsites (S₂, S₄, and S₇) within the larger binding pocket, enabling the design of inhibitors with high affinity and specificity. nih.gov By occupying the WIN site, these inhibitors competitively block the binding of WDR5's natural protein partners, thereby disrupting its biological functions, such as recruiting MYC to chromatin. nih.govosti.gov
| Compound Scaffold | Target Site | Key Interactions | Consequence of Inhibition | Reference |
|---|---|---|---|---|
| 3,4-Dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one | WDR5 WIN-site | H-bond with Cys261 backbone; T-shaped π–π stacking with Phe133. Accesses S₂, S₄, and S₇ subsites. | Displacement of WDR5 from chromatin; disruption of WDR5-protein interactions. | nih.gov |
Traf2- and Nck-interacting protein kinase (TNIK) Inhibition
Derivatives of this compound have been successfully identified as a novel class of potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK). nih.govnih.govnih.gov TNIK is a serine-threonine kinase that plays a crucial role in various cellular processes and is a key component of the Wnt/β-catenin signaling pathway. nih.govnih.govnih.gov
The dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, particularly colorectal cancer (CRC). nih.govnih.govnih.gov TNIK functions as a downstream signaling protein in this pathway, making it an attractive therapeutic target. nih.govnih.govnih.gov Research has led to the discovery of this compound derivatives that exhibit potent inhibitory activity against TNIK. nih.govnih.govnih.gov
Structure-activity relationship (SAR) studies have identified compounds with significant potency. For example, compound 21k from a synthesized series was found to be the most active, with an IC50 value of 0.026 ± 0.008 μM for TNIK. nih.govnih.gov This compound also demonstrated excellent selectivity for TNIK when tested against a panel of 406 other kinases. nih.govnih.gov In cellular assays, these inhibitors have been shown to effectively suppress the proliferation and migration of CRC cells. nih.govnih.govnih.gov Furthermore, promising in vivo activity has been observed in xenograft mouse models. nih.govnih.govnih.gov
| Compound | TNIK IC50 (μM) | Selectivity Profile | Cellular Effects (CRC cells) | In Vivo Activity |
|---|---|---|---|---|
| 21k | 0.026 ± 0.008 | High selectivity against 406 other kinases | Suppression of proliferation and migration | Significant antitumor activity in HCT116 xenograft model |
LIM Kinase 1/2 (LIMK1/2) Inhibition
The this compound scaffold is closely related to the benzoxazepinone core, which has been repurposed for the development of allosteric inhibitors of LIM Kinase 1 and 2 (LIMK1/2). nih.gov LIM kinases are key regulators of actin dynamics and are implicated in diseases such as cancer and glaucoma. nih.gov
Scaffold hopping is a medicinal chemistry strategy used to design new compounds by replacing the core structure of a known ligand with a different, yet functionally equivalent, scaffold. This approach has been successfully applied to develop allosteric inhibitors of LIMK1/2 from a benzoxazepinone scaffold originally identified as a selective inhibitor of RIP kinase 1 (RIPK1). nih.gov
Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that modulates the enzyme's activity. This can offer advantages in terms of selectivity over traditional ATP-competitive inhibitors. The benzoxazepinone scaffold binds to an allosteric pocket in both RIPK1 and LIM kinases that is formed by an inactive αC-out/DFG-out conformation. nih.gov This shared structural feature allowed for the successful "hopping" of the scaffold from one kinase target to another. nih.gov
A novel LIMK1/2 inhibitor developed through this approach demonstrated low nanomolar potency and exceptional selectivity, with residual RIPK1 activity being the only significant off-target effect observed in a broad kinase panel. nih.gov This work provides a rare example of scaffold hopping being successfully applied to the design of allosteric kinase inhibitors, which are typically associated with very high target selectivity. nih.gov
| Compound | Target Kinase | Potency | Selectivity | Mechanism of Action |
|---|---|---|---|---|
| Benzoxazepinone Derivative | LIMK1/2 | Low nanomolar | High, with minor off-target activity on RIPK1 | Allosteric inhibition (binds to αC-out/DFG-out pocket) |
Acetylcholinesterase (AChE) Inhibitory Activity
While specific studies on the acetylcholinesterase (AChE) inhibitory activity of this compound are limited, research into related benzoxazepine and benzothiazepine (B8601423) structures suggests potential for this scaffold in targeting cholinesterases. AChE is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov
Studies on 2,3,4,5-tetrahydro-1,5-benzothiazepines have shown that these compounds can inhibit AChE in a concentration-dependent manner, with IC50 values in the low micromolar range. researchgate.net Kinetic studies have indicated a non-competitive mode of inhibition for these compounds. researchgate.net Molecular docking simulations suggest that these inhibitors bind within the aromatic gorge of the AChE active site. researchgate.net
Furthermore, various heterocyclic compounds containing scaffolds similar to benzoxazepine have been explored as AChE inhibitors. For instance, novel benzoxazole (B165842) and naphthoxazole analogs have been evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). mdpi.com Some of these compounds displayed potent inhibitory activity, with IC50 values in the low micromolar to nanomolar range. mdpi.com These findings suggest that the this compound scaffold could be a promising starting point for the design of novel AChE inhibitors.
Cellular and Molecular Mechanism of Action Studies
The cellular and molecular mechanisms of action for compounds based on the this compound scaffold are intrinsically linked to their specific biological targets.
For TNIK inhibitors derived from this scaffold, the primary mechanism involves the direct inhibition of the kinase's catalytic activity. This leads to the downstream suppression of the Wnt/β-catenin signaling pathway. In cancer cells with aberrant Wnt signaling, this inhibition results in a decrease in the transcription of target genes that are critical for cell proliferation, survival, and migration. This ultimately leads to the observed anti-cancer effects in both in vitro and in vivo models. nih.govnih.govnih.gov
In the context of allosteric LIMK1/2 inhibitors based on a related benzoxazepinone scaffold, the mechanism involves binding to a regulatory pocket on the kinase. This stabilizes an inactive conformation of the enzyme, preventing it from phosphorylating its substrate, cofilin. nih.gov The inhibition of cofilin phosphorylation leads to a decrease in actin polymerization and subsequent effects on cell motility and morphology.
While the cellular and molecular mechanisms for potential AChE inhibition by this compound derivatives have not been explicitly elucidated, they would likely involve the modulation of cholinergic signaling in the nervous system. By inhibiting AChE, these compounds would increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Modulation of Cellular Signaling Pathways
Derivatives of the this compound scaffold have been identified as potent modulators of key cellular signaling pathways, particularly the Wnt/β-catenin pathway. acs.org This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of various cancers, especially colorectal cancer (CRC). acs.orgnih.gov
One of the primary targets of these compounds is the Traf2- and Nck-interacting protein kinase (TNIK), a downstream signaling protein in the Wnt/β-catenin cascade. acs.org By selectively inhibiting TNIK, these benzoxazepinone derivatives can effectively disrupt the signaling cascade that leads to the transcription of Wnt target genes, which are often involved in cell proliferation and survival. The inhibition of TNIK presents a targeted approach to attenuating the oncogenic signaling driven by an overactive Wnt/β-catenin pathway. acs.org
Inhibition of Cell Proliferation and Migration in In Vitro Models
The modulation of cellular signaling by this compound derivatives translates into tangible anti-proliferative and anti-migratory effects in cancer cell lines. Structure-activity relationship (SAR) studies have led to the development of highly potent compounds, such as compound 21k, which demonstrates significant inhibitory activity against TNIK with an IC₅₀ value of 0.026 ± 0.008 μM. acs.org
In vitro assays have confirmed that these compounds can efficiently suppress the proliferation and migration of colorectal cancer cells. acs.org The anti-proliferative activity of these scaffolds is not limited to a single cancer type, with various derivatives showing efficacy against a range of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Compound 21k | HCT116 | Colorectal Carcinoma | 0.026 ± 0.008 | acs.org |
| (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine | MDA-MB-231 | Breast Adenocarcinoma | 0.166 | nih.gov |
| (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine | MCF-7 | Breast Adenocarcinoma | Data not available, TI=5.1 | nih.gov |
Antinecroptosis Activity
Beyond their anti-cancer properties, benzoxazepinone derivatives have been identified as potent inhibitors of necroptosis, a form of programmed cell death. nih.gov This activity is primarily mediated through the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis which is implicated in inflammatory diseases. nih.govresearchgate.net
Through scaffold hopping and subsequent optimization, novel benzoxazepinone derivatives have been developed that exhibit significant antinecroptosis activity. For instance, compound o1 has been shown to be a highly potent inhibitor of necroptosis with an EC₅₀ of 16.17 ± 1.878 nM in cellular assays. nih.gov This compound specifically impedes the phosphorylation cascade of the RIPK1/Receptor-interacting protein kinase 3 (RIPK3)/mixed-lineage kinase domain-like (MLKL) pathway, which is triggered by inflammatory stimuli. nih.gov
Ligand-Protein Binding Analysis (e.g., Hydrogen Bonding, Protein Pocket Occupancy)
The efficacy of this compound derivatives as enzyme inhibitors is rooted in their specific molecular interactions with the target protein's binding site. Molecular docking analyses have provided detailed insights into the mechanism of action of these compounds.
In the case of RIPK1 inhibition, the benzoxazepinone scaffold of compound o1 has been shown to fully occupy the protein's binding pocket. nih.gov A critical interaction for its potent inhibitory activity is the formation of hydrogen bonds with the amino acid residue Asp156 within the kinase domain. nih.gov This specific and stable binding prevents the conformational changes required for kinase activation, thereby inhibiting the downstream signaling that leads to necroptosis. The ability to form these key hydrogen bonds and effectively occupy the binding pocket underscores the therapeutic potential of this chemical scaffold.
High-Throughput Screening and Ligand Discovery
DNA-Encoded Library (DEL) Screening for Hit Identification
The discovery of novel and potent ligands based on the this compound scaffold has been significantly accelerated by the application of high-throughput screening techniques, particularly DNA-Encoded Library (DEL) screening. nih.govacs.orgosti.gov DEL technology enables the rapid screening of vast chemical libraries, often containing billions of distinct small molecules, against a biological target of interest. nih.gov
This powerful screening method was instrumental in identifying benzo[b] acs.orgacs.orgoxazepin-4-ones as highly potent and monoselective inhibitors of RIP1 kinase. nih.govacs.org By screening extensive DNA-encoded small-molecule libraries, researchers were able to identify novel hit compounds that bind to the target with high affinity and selectivity. nih.gov This approach not only expedites the initial hit identification process but also provides a diverse set of chemical starting points for further lead optimization. The successful application of DEL screening highlights its importance in modern drug discovery for identifying promising therapeutic candidates from a vast chemical space. nih.govosti.gov
Structure Activity Relationship Sar and Molecular Design Principles for 3,4 Dihydro 1,4 Benzoxazepin 5 2h One
Rational Design and Lead Optimization Strategies
The development of potent and selective inhibitors based on the 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core involves a multifaceted approach, combining traditional medicinal chemistry strategies with modern computational techniques.
Scaffold hopping is a key strategy in medicinal chemistry aimed at identifying isofunctional molecular structures with significantly different core backbones. bhsai.org This approach is employed to discover novel compounds with improved properties such as enhanced potency, better selectivity, favorable pharmacokinetic profiles, or novel intellectual property. bhsai.org The core idea is to retain the key pharmacophoric features of a known active molecule while replacing its central scaffold.
While specific examples of scaffold hopping originating from the this compound scaffold are not extensively documented in the reviewed literature, the general principles of this strategy are highly relevant. Methodologies for scaffold hopping can be broadly categorized into:
Heterocycle Replacements: Swapping one heterocyclic ring system for another. bhsai.org
Ring Opening or Closure: Modifying the ring structures to create acyclic or different cyclic systems. bhsai.org
Peptidomimetics: Designing non-peptide structures that mimic the biological activity of peptides. bhsai.org
Topology-Based Hopping: Utilizing computational methods to identify scaffolds with similar 3D shapes and pharmacophoric features. bhsai.org
For instance, a research endeavor could involve replacing the benzoxazepinone core with other bicyclic systems that maintain a similar spatial arrangement of key interaction points, potentially leading to the discovery of compounds with novel biological activities or improved drug-like properties.
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic core. Structure-activity relationship (SAR) studies on derivatives targeting Traf2- and Nck-interacting protein kinase (TNIK) and Rho-associated protein kinases (ROCKs) have provided valuable insights into the effects of these substitutions. nih.govnih.gov
Table 1: SAR of 3,4-dihydrobenzo[f] nih.govmdpi.comoxazepin-5(2H)-one Derivatives as TNIK Inhibitors
| Compound | R1 | R2 | R3 | TNIK IC₅₀ (μM) |
| 21a | H | H | H | >10 |
| 21b | F | H | H | 1.1 ± 0.2 |
| 21d | H | F | H | 0.11 ± 0.03 |
| 21e | H | Cl | H | 0.065 ± 0.012 |
| 21h | H | H | F | 0.23 ± 0.05 |
| 21k | H | Cl | F | 0.026 ± 0.008 |
Data sourced from a study on TNIK inhibitors. nih.gov
From the SAR studies on TNIK inhibitors, several key observations can be made. The unsubstituted parent compound showed weak activity, highlighting the importance of substitutions on the benzoxazepinone core. Halogen substitutions on the phenyl ring attached to the nitrogen atom significantly influenced potency. For instance, a chlorine atom at the R2 position (meta-position) led to a substantial increase in activity. nih.gov Further introduction of a fluorine atom at the R3 position (para-position) resulted in the most potent compound, 21k , with an IC₅₀ of 0.026 µM. nih.gov This suggests that electron-withdrawing groups at these positions are favorable for TNIK inhibition.
Similarly, in the development of ROCK inhibitors based on the same scaffold, modifications of the substituents played a critical role. The lead compound from these studies, 12b , demonstrated potent activity against ROCK I and ROCK II with IC₅₀ values of 93 nM and 3 nM, respectively. nih.gov
Table 2: SAR of 3,4-dihydrobenzo[f] nih.govmdpi.comoxazepin-5(2H)-one Derivatives as ROCK Inhibitors
| Compound | R | ROCK I IC₅₀ (nM) | ROCK II IC₅₀ (nM) |
| 12a | H | >1000 | >1000 |
| 12b | 4-pyridinyl | 93 | 3 |
| 12c | 3-pyridinyl | 210 | 15 |
| 12d | 2-pyridinyl | >1000 | 180 |
Data sourced from a study on ROCK inhibitors. nih.gov
The SAR for ROCK inhibition indicates that a pyridine (B92270) ring as the R group is crucial for activity. The position of the nitrogen atom within the pyridine ring significantly impacts potency, with the 4-pyridinyl derivative (12b ) being the most active. nih.gov This underscores the specific steric and electronic requirements of the ROCK active site.
The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The flexibility or rigidity of the seven-membered oxazepine ring and the orientation of its substituents dictate how the molecule fits into the binding site of a biological target.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
A specific 3D-QSAR study on this compound derivatives was not identified in the provided search results. However, 3D-QSAR studies on a broader class of benzoxazepine derivatives have been conducted. For instance, a comparative molecular field analysis (CoMFA) was performed on 118 benzoxazepine derivatives acting as positive allosteric modulators of the mGluR5 receptor. nih.govnih.gov This study successfully generated a predictive model and highlighted the key steric and electrostatic features required for bioactivity. nih.govnih.gov Such an approach could be valuable for the this compound series to guide the design of more potent analogs. Similarly, 3D-QSAR and pharmacophore identification studies have been carried out on substituted benzoxazinone (B8607429) derivatives, a closely related scaffold, to elucidate the structural requirements for their antiplatelet activity. mdpi.com
Computational Chemistry in Molecular Design
Computational chemistry plays an indispensable role in the modern drug discovery process, offering powerful tools to predict and analyze the interactions between small molecules and their biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method was instrumental in understanding the binding mode of 3,4-dihydrobenzo[f] nih.govmdpi.comoxazepin-5(2H)-one derivatives to their target kinases.
In the study of TNIK inhibitors, molecular docking simulations were performed to predict how the most potent compound, 21k , interacts with the ATP-binding site of TNIK. nih.gov The docking results can reveal key hydrogen bonds and hydrophobic interactions that are crucial for the compound's inhibitory activity, thereby providing a structural basis for the observed SAR.
Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex by simulating its dynamic behavior over time. nih.gov MD simulations can provide insights into the stability of the docked pose, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. While detailed MD simulation results for this compound derivatives were not extensively detailed in the initial search results, this technique is a standard and powerful tool in computational drug design to validate docking predictions and to gain a more comprehensive understanding of the binding thermodynamics and kinetics.
De Novo Design Approaches
De novo drug design strategies for the this compound scaffold focus on creating novel molecules from the ground up, guided by the structural information of the biological target. These approaches, including structure-based design, bioisosterism, and scaffold hopping, have been instrumental in developing potent and selective inhibitors for various protein kinases.
Structure-Based and Bioisosteric Design A prominent application of structure-based design involving the benzoxazepinone core is the development of inhibitors for Receptor-Interacting Protein Kinase-1 (RIPK1), a key mediator of necroptosis. nih.gov The design process often begins with a known potent inhibitor, such as GSK'772, and its co-crystal structure with the target protein. nih.govresearchgate.net Analysis of this complex reveals key interactions and areas of the molecule that can be modified. For instance, based on the X-ray co-crystal structure of RIPK1 with GSK'772, it was observed that the carbonyl group of the benzoxazepinone core did not form hydrogen bonds with protein residues, making it a suitable point for modification via a bioisosteric replacement strategy. acs.org
This led to the design of thio-benzoxazepinones, where the carbonyl oxygen is replaced by sulfur. nih.govresearchgate.net This single atomic substitution resulted in novel compounds with significantly enhanced anti-necroptosis activity in cellular models. nih.gov Further structure-based design efforts involved extending the chemical space by introducing substitutions on the benzene (B151609) ring, connected by an alkynyl bridge, to probe interactions from the allosteric pocket toward the ATP-binding site of RIPK1. acs.orgacs.org This strategy yielded compounds with high potency in both cell-based and kinase assays. acs.org
Scaffold Hopping Scaffold hopping is another powerful de novo technique used to create novel intellectual property and explore different biological targets. This approach involves replacing the central core of a molecule while retaining the essential three-dimensional arrangement of its functional groups. The benzoxazepinone scaffold, known to bind to a specific inactive conformation of RIPK1 (an αC-out/DFG-out conformation), was repurposed to develop inhibitors for LIM kinases (LIMK1/2), which can adopt a similar structural state. nih.gov This work demonstrated that allosteric inhibitor scaffolds, which are typically highly selective, can be successfully "hopped" to target other kinases that share similar inactive conformations, leading to the discovery of novel and highly selective LIMK1/2 inhibitors. nih.gov
In other studies, scaffold hopping was employed to develop a new series of benzoxazepinone derivatives as RIPK1 inhibitors. nih.gov This led to the identification of compounds with potent anti-necroptosis activity. nih.gov Molecular docking studies for these novel derivatives helped to elucidate their mechanism of action, showing how they occupy the target's binding pocket and form key interactions, such as hydrogen bonds with specific amino acid residues like Asp156. nih.gov
The table below summarizes the activity of representative compounds designed using these de novo approaches.
Table 1: Activity of Representative Benzoxazepinone and Thio-benzoxazepinone Derivatives
| Compound | Target | Design Strategy | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| GSK'772 | RIPK1 | Hit from DNA-encoded library | Kd | 49 nM | nih.govacs.org |
| Thio-GSK'772 (1) | RIPK1 | Bioisosterism | Kd | 31 nM | acs.org |
| Compound 2 | RIPK1 | Structure-Based Design (Alkynyl substitution) | EC50 | 3.7 nM | acs.org |
| Compound 2 | RIPK1 | Structure-Based Design (Alkynyl substitution) | Kd | 9.7 nM | acs.org |
| Compound 11 (S) | RIPK1 | Bioisosterism | EC50 | 2.8 nM | nih.gov |
| Compound 12 (R) | RIPK1 | Bioisosterism | EC50 | 22.6 nM | nih.gov |
| Compound 29 | RIPK1 | Structure-Based Design (Cyano substitution) | EC50 | 3.2 nM | acs.orgacs.org |
| Compound 29 | RIPK1 | Structure-Based Design (Cyano substitution) | Kd | 70 nM | acs.org |
| Compound o1 | RIPK1 | Scaffold Hopping | EC50 | 16.17 nM | nih.gov |
| Compound 12b | ROCK II | SAR Study | IC50 | 3 nM | nih.govresearchgate.net |
Artificial Intelligence and Machine Learning Applications in Benzoxazepinone Design
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery pipeline to accelerate the design and optimization of novel compounds, including those based on the this compound scaffold. These computational tools are used for virtual screening, developing predictive models, and optimizing lead compounds. preprints.org
Virtual Screening and Predictive Modeling Virtual screening is a key computational technique that allows for the rapid assessment of large chemical libraries to identify potential hits. nih.govfrontiersin.org For benzoxazepinone-based drug design, a 3D model of the target receptor's binding site can be constructed and used to screen databases for molecules that are predicted to bind effectively. nih.gov This approach successfully identified a novel scaffold of benzothiazepinones, a related heterocyclic system, as selective non-ATP competitive GSK-3β inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another ML application used to correlate the chemical structures of compounds with their biological activities. nih.govacs.org By analyzing a dataset of known benzoxazepinone derivatives and their measured potencies, QSAR models can identify key molecular descriptors (e.g., spatial, structural, thermodynamic, and electro-topological properties) that are critical for activity. nih.gov These models can then predict the activity of newly designed, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test. nih.govnih.gov Various ML algorithms, including Genetic Function Approximation (GFA), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), are employed to build these predictive models. nih.govresearchgate.net
Lead Optimization and Automated Design AI-driven approaches are particularly valuable in the lead optimization phase, where an initial hit compound is refined to improve its pharmacological properties. preprints.org ML models can handle the multi-parameter optimization challenge of simultaneously improving potency, selectivity, and pharmacokinetic properties. preprints.org These models learn from existing data to guide chemical modifications, suggesting specific structural changes to enhance desired attributes. nih.gov
Furthermore, generative AI models, such as those using reinforcement learning and deep neural networks, can propose entirely novel molecules with optimal properties. preprints.org For instance, a fragment-based reinforcement learning approach can learn to generate new compounds by improving upon an initial lead molecule through strategic fragment replacement. preprints.org The integration of ML with high-throughput experimentation can create an automated, data-driven pipeline where insights from each experiment are used to inform the design of the next generation of compounds. beilstein-journals.org
The table below summarizes various AI and ML applications relevant to the design of benzoxazepinone and related heterocyclic compounds.
Table 2: Applications of AI and Machine Learning in Drug Design
| Technique | Application | Purpose | Relevant Algorithms | Reference |
|---|---|---|---|---|
| Virtual Screening | Hit Identification | Screen large chemical databases to find novel scaffolds that fit a target's binding site. | Molecular Docking (e.g., Autodock) | nih.govfrontiersin.org |
| QSAR Modeling | Activity Prediction | Develop models to predict the biological activity of new compounds based on their chemical structure. | GFA, ANN, SVM | nih.govnih.gov |
| Predictive Modeling | Compound Classification | Build models to classify compounds as inhibitors, substrates, or inactive for a specific target. | Random Forest, SVM, FFNN | researchgate.netmdpi.com |
| Lead Optimization | Multi-Parameter Optimization | Guide the refinement of lead compounds to improve multiple properties simultaneously. | Deep Learning, Reinforcement Learning | preprints.orgnih.gov |
Emerging Research Directions and Applications of 3,4 Dihydro 1,4 Benzoxazepin 5 2h One Scaffolds
Development of Chemical Probes for Biological Systems
Chemical probes are highly selective small molecules used to study the function of proteins in biological systems. The benzoxazepinone scaffold has proven to be an excellent starting point for the creation of such probes, particularly for kinases. These probes are instrumental in understanding the roles of specific enzymes in cellular pathways and validating them as potential drug targets.
A notable example is the development of probes targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. The benzoxazepinone core has been extensively used to develop allosteric RIPK1 inhibitors. nih.gov These inhibitors bind to a unique "back pocket" of the kinase, locking it in an inactive conformation. This allosteric binding mode confers exceptional selectivity, a critical attribute for a high-quality chemical probe. nih.gov One such probe, derived from the benzoxazepinone scaffold, has been instrumental in elucidating the physiological roles of RIPK1. nih.gov The high selectivity of these probes minimizes off-target effects, ensuring that any observed biological response can be confidently attributed to the inhibition of the intended target. scispace.com
Repurposing and Scaffold Redevelopment in Medicinal Chemistry
The concept of repurposing, or finding new uses for existing chemical scaffolds, is a cornerstone of modern medicinal chemistry. The 3,4-dihydro-1,4-benzoxazepin-5(2H)-one scaffold is a prime example of this strategy. Initially recognized for its utility in developing selective RIPK1 inhibitors, the unique conformational binding properties of this scaffold have been exploited to target other kinases. nih.gov
Researchers have successfully repurposed the benzoxazepinone core to create inhibitors for LIM kinases (LIMK1/2). nih.gov This was achieved by recognizing that the inactive conformation of LIM kinases creates a back pocket similar to that of RIPK1, which can be targeted by allosteric inhibitors. nih.gov This "scaffold hopping" approach, moving from one target class to another, highlights the versatility of the benzoxazepinone structure. nih.gov
Furthermore, derivatives of this scaffold have been developed as potent inhibitors of other important kinases, including:
Traf2- and Nck-interacting protein kinase (TNIK): A potential target for colorectal cancer. nih.gov
Rho-associated protein kinases (ROCKs): Implicated in the pathology of glaucoma. researchgate.netnih.gov
This redevelopment of the scaffold for various targets demonstrates its broad utility in generating diverse libraries of kinase inhibitors for different therapeutic areas.
Novel Therapeutic Avenues Based on Benzoxazepinone Inhibition
The development of potent and selective inhibitors based on the this compound scaffold has opened up several promising therapeutic avenues.
Anti-Cancer: Derivatives of this compound have shown significant potential as anti-cancer agents. By targeting TNIK, a downstream signaling protein in the Wnt/β-catenin pathway, these compounds have demonstrated efficacy in pre-clinical models of colorectal cancer. nih.gov One of the lead compounds, 21k , was found to be a highly potent and selective TNIK inhibitor. nih.gov It effectively suppressed the proliferation and migration of colorectal cancer cells in vitro and showed considerable antitumor activity in a mouse xenograft model. nih.gov
| Compound | Target | IC50 | Cancer Model | Reference |
| 21k | TNIK | 0.026 ± 0.008 μM | Colorectal Cancer (HCT116 xenograft) | nih.gov |
Other related benzoxazine (B1645224) and quinoxaline (B1680401) structures have also been investigated for their anti-proliferative and anti-leukemic activities. mdpi.commdpi.commdpi.com
Anti-Inflammatory: Given that the primary targets of many benzoxazepinone derivatives are kinases involved in inflammatory signaling pathways, such as RIPK1, this class of compounds holds promise for the treatment of inflammatory diseases. nih.gov The development of selective RIPK1 inhibitors is a major focus in the search for new anti-inflammatory therapies. Additionally, related 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to alleviate microglial inflammation by activating the Nrf2-HO-1 signaling pathway and reducing the production of reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases. nih.gov
Other Therapeutic Avenues: The versatility of the scaffold extends beyond cancer and inflammation. A series of this compound derivatives have been identified as potent inhibitors of ROCK I and ROCK II. researchgate.netnih.gov This has led to their investigation for the treatment of glaucoma, as ROCK inhibitors can lower intraocular pressure. researchgate.netnih.gov The lead compound, 12b , demonstrated a significant pressure-lowering effect in an ocular normotensive model. researchgate.netnih.gov
| Compound | Target | IC50 | Therapeutic Area | Reference |
| 12b | ROCK I | 93 nM | Glaucoma | researchgate.netnih.gov |
| 12b | ROCK II | 3 nM | Glaucoma | researchgate.netnih.gov |
Interdisciplinary Research in Chemical Biology and Drug Discovery
The journey of the this compound scaffold from a chemical entity to a potential therapeutic agent exemplifies the power of interdisciplinary research. This process involves close collaboration between several scientific disciplines:
Medicinal Chemistry: Responsible for the design and synthesis of novel derivatives, optimizing their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Structural Biology: Provides insights into how these compounds bind to their target proteins, enabling structure-based drug design.
Chemical Biology: Utilizes these compounds as chemical probes to dissect complex biological pathways and validate new drug targets. scispace.com
Pharmacology and Translational Medicine: Evaluates the efficacy of these compounds in cellular and animal models of disease, bridging the gap between basic research and clinical application. nih.govnih.gov
The successful development of selective inhibitors for targets like TNIK, ROCK, and RIPK1 based on the benzoxazepinone scaffold is a testament to the synergy between these fields. nih.govnih.govnih.gov This collaborative approach is essential for navigating the complexities of modern drug discovery and unlocking the full therapeutic potential of versatile scaffolds like this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,4-dihydro-1,4-benzoxazepin-5(2H)-one and its derivatives in medicinal chemistry?
- Methodological Answer : The compound is commonly synthesized via cyclization of 2-(aminoethyloxy)benzoic acid derivatives under acidic or basic conditions. For example, a patent (CN106029654 A) describes cyclization using catalytic p-toluenesulfonic acid in refluxing toluene, achieving yields >75% . Alternative routes involve acylation of benzodiazepine cores with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in the presence of triethylamine, as noted in benzodiazepine derivative syntheses . Key intermediates can be purified via column chromatography (silica gel, ethyl acetate/hexane).
Q. How can structural characterization techniques like X-ray crystallography elucidate the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions. For instance, crystallographic data for the related 3,4-dihydro-1,4-benzothiazepin-5(2H)-one (orthorhombic system, space group Pbca) shows a planar benzoxazepinone ring with a carbonyl group (C=O) at 1.22 Å and a dihedral angle of 8.2° between the aromatic and heterocyclic rings . Such data validate computational models and inform structure-activity relationship (SAR) studies.
Q. What analytical methods are recommended for assessing purity and resolving synthetic by-products?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate polar impurities. Retention times for the parent compound typically range 8–10 minutes .
- NMR : H NMR (400 MHz, CDCl) shows characteristic signals: δ 7.3–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (oxazepinone ring CH), and δ 3.8 ppm (N-CH) .
- Mass Spectrometry : ESI-MS ([M+H]) for CHNO: m/z 164.07 (calculated) .
Advanced Research Questions
Q. What strategies resolve contradictions between synthetic yields and purity across methodologies?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., temperature, solvent polarity). For example, cyclization in toluene at 110°C yields higher purity (>95%) compared to DMF due to reduced side reactions . Kinetic studies (e.g., monitoring via in situ IR) can identify optimal reaction times. Contradictory HPLC purity data may require orthogonal validation using H-C HSQC NMR to distinguish stereoisomers .
Q. How do computational models predict the reactivity and biological interactions of benzoxazepinone derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculations (B3LYP/6-31G*) predict nucleophilic attack at the carbonyl carbon (partial charge: −0.45) as the rate-limiting step in hydrolysis .
- Molecular Docking : AutoDock Vina simulations for dipeptidyl peptidase-IV (DPP-IV) inhibitors show hydrogen bonding between the oxazepinone carbonyl and Arg125 (binding energy: −9.2 kcal/mol) .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (LogBB: −0.8) and CYP3A4 inhibition risk .
Q. What in vitro assays evaluate the bioactivity of this compound against therapeutic targets?
- Methodological Answer :
- Enzyme Inhibition : For DPP-IV, use a fluorogenic substrate (Gly-Pro-AMC) in pH 7.4 buffer; measure IC via fluorescence quenching (ex/em: 380/460 nm) .
- Receptor Binding : Radioligand displacement assays (e.g., H-GABA for GABA receptors) in HEK293 cells transfected with α1β2γ2 subunits .
- Cytotoxicity : MTT assay in HepG2 cells (72-hour exposure) to determine EC values; compare to positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
